7-AMINOCLONAZEPAM-D4
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Overview
Description
7-Aminoclonazepam-D4 is a deuterated analog of 7-aminoclonazepam, which is a major metabolite of clonazepam. Clonazepam is a potent, long-acting benzodiazepine commonly used for its anxiolytic, anticonvulsant, and muscle relaxant properties. The deuterated form, this compound, is primarily used as an internal standard in various analytical methods, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to ensure precision in pharmacological and toxicological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoclonazepam-D4 involves the incorporation of deuterium atoms into the molecular structure of 7-aminoclonazepam. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of clonazepam, followed by its reduction to 7-aminoclonazepam. The final step involves the deuteration of 7-aminoclonazepam to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as catalytic hydrogenation and isotope exchange reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoclonazepam-D4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Halogenation and other substitution reactions can modify the benzene ring or other parts of the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions
Major Products: The major products formed from these reactions include various deuterated derivatives of 7-aminoclonazepam, which are useful in further research and analytical applications .
Scientific Research Applications
7-Aminoclonazepam-D4 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in LC-MS and GC-MS for the quantification of 7-aminoclonazepam in complex biological matrices.
Biology: In studies involving the metabolism and pharmacokinetics of clonazepam and its metabolites.
Medicine: For monitoring therapeutic drug levels and ensuring compliance in patients undergoing treatment with clonazepam.
Industry: In forensic toxicology for the precise quantification of clonazepam and its metabolites in biological samples .
Mechanism of Action
The mechanism of action of 7-Aminoclonazepam-D4 is similar to that of clonazepam. It modulates the function of gamma-aminobutyric acid (GABA) in the brain by binding to the benzodiazepine receptor located on GABA A receptors. This enhances GABAergic inhibition of neuronal firing, leading to its anxiolytic, anticonvulsant, and muscle relaxant effects .
Comparison with Similar Compounds
7-Aminoclonazepam: The non-deuterated form, used similarly in pharmacological studies.
Alprazolam-D5: Another deuterated benzodiazepine used as an internal standard.
Diazepam-D5: Deuterated diazepam, used in similar analytical applications
Uniqueness: this compound is unique due to its specific use as an internal standard for the quantification of 7-aminoclonazepam. The incorporation of deuterium atoms provides enhanced stability and precision in analytical methods, making it a valuable tool in pharmacological and toxicological research .
Properties
CAS No. |
125070-96-4 |
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Molecular Formula |
C15H8ClD4N3O |
Molecular Weight |
289.75 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.